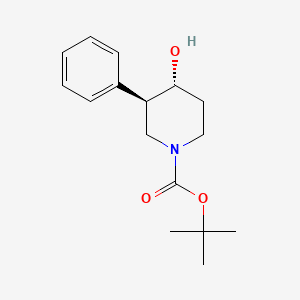
(-)tert-Butyl trans 4-hydroxy-3-phenyl-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate is a compound that features a piperidine ring substituted with a hydroxy group and a phenyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule
Métodos De Preparación
The synthesis of tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide in the presence of catalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced through substitution reactions, such as Friedel-Crafts alkylation.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimized reaction conditions and the use of flow microreactor systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
tert-Butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or manganese dioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and acidic or basic catalysts for hydrolysis .
Aplicaciones Científicas De Investigación
tert-Butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of pharmaceuticals and fine chemicals, leveraging its stability and reactivity
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can participate in π-π interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
tert-Butyl
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m0/s1 |
Clave InChI |
DISTZHMQLVYZLN-UONOGXRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)

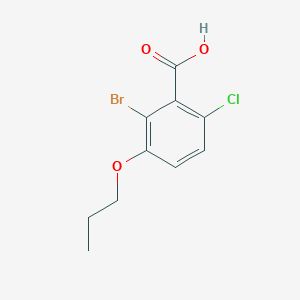
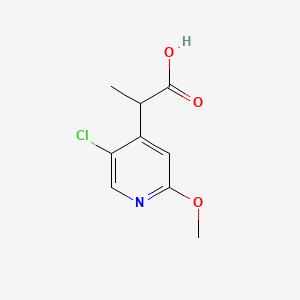
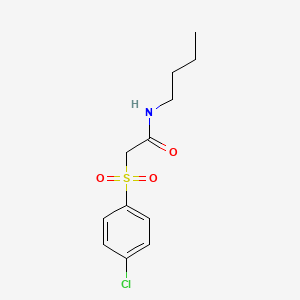
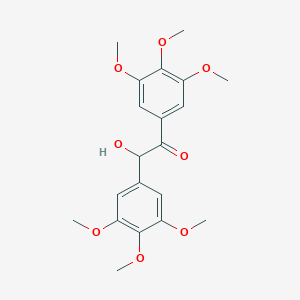
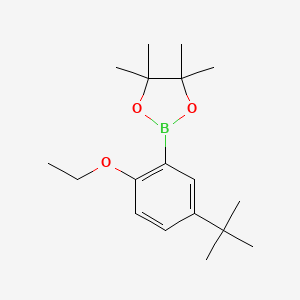

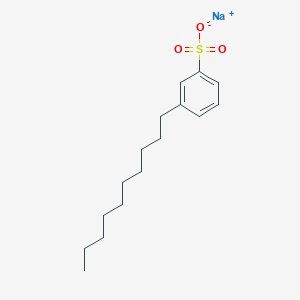

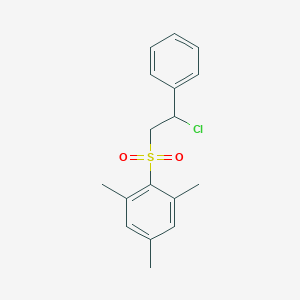

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
